molecular formula C15H19BrO3 B1293350 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid CAS No. 898767-40-3

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid

Cat. No.: B1293350
CAS No.: 898767-40-3
M. Wt: 327.21 g/mol
InChI Key: OERWYQHMQHMGNV-UHFFFAOYSA-N
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Description

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a ketone functional group attached to an octanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method includes the Friedel-Crafts acylation of 4-bromo-2-methylbenzoic acid with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Uniqueness: 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is unique due to its specific structural features, such as the presence of both a bromine atom and a ketone group on an octanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWYQHMQHMGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645387
Record name 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-40-3
Record name 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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